4-Methoxy-2-methylphenyl isothiocyanate
Overview
Description
4-Methoxy-2-methylphenyl isothiocyanate is an organic compound with the molecular formula C9H9NOS and a molecular weight of 179.24 g/mol . It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a 4-methoxy-2-methylphenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-2-methylphenyl isothiocyanate can be synthesized through several methods:
Reaction with Thiophosgene: One common method involves the reaction of 4-methoxy-2-methylaniline with thiophosgene.
Carbon Disulfide Method: Another method involves the reaction of 4-methoxy-2-methylaniline with carbon disulfide in the presence of a base such as potassium hydroxide.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and ensure safety, especially when handling toxic reagents like thiophosgene.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylphenyl isothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group is highly reactive towards nucleophiles, leading to the formation of thioureas when reacted with amines.
Cycloaddition Reactions: It can participate in cycloaddition reactions with compounds containing multiple bonds, forming heterocyclic compounds.
Common Reagents and Conditions
Amines: React with this compound to form thioureas.
Solvents: Common solvents include dichloromethane and dimethylformamide.
Catalysts: Bases such as potassium hydroxide or catalysts like T3P are often used to facilitate reactions.
Major Products
Thioureas: Formed from the reaction with amines.
Heterocyclic Compounds: Formed through cycloaddition reactions.
Scientific Research Applications
4-Methoxy-2-methylphenyl isothiocyanate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxy-2-methylphenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is electrophilic and reacts readily with nucleophilic groups such as amines and thiols. This reactivity allows it to form stable thiourea and dithiocarbamate derivatives, which can interact with biological targets such as enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl isothiocyanate: Similar structure but lacks the methyl group at the 2-position.
2-Methoxyphenyl isothiocyanate: Similar structure but the methoxy group is at the 2-position instead of the 4-position.
Uniqueness
4-Methoxy-2-methylphenyl isothiocyanate is unique due to the presence of both a methoxy group and a methyl group on the phenyl ring. This structural feature can influence its reactivity and the types of products formed in chemical reactions, making it distinct from other isothiocyanates .
Properties
IUPAC Name |
1-isothiocyanato-4-methoxy-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-7-5-8(11-2)3-4-9(7)10-6-12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIJSTYYDYSTCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193110 | |
Record name | 4-Methoxy-2-methylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40046-28-4 | |
Record name | 4-Methoxy-2-methylphenyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40046-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-2-methylphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040046284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxy-2-methylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 40046-28-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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